molecular formula C21H28N2O5 B14304327 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid CAS No. 112360-87-9

1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid

Cat. No.: B14304327
CAS No.: 112360-87-9
M. Wt: 388.5 g/mol
InChI Key: CSSMAVDJFOHXRD-UHFFFAOYSA-N
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Description

1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and oxalic acid. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C₂H₂O₄

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles . The process involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and various catalysts to achieve high yields and regioselectivity . The specific industrial methods for producing 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid would likely follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Octoxyphenyl)ethenyl]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group .

Mechanism of Action

The mechanism of action of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group and oxalic acid moiety may also contribute to the compound’s overall biological activity by interacting with different cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is unique due to its combination of imidazole and oxalic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses that may not be achievable with other similar compounds .

Properties

CAS No.

112360-87-9

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

1-[1-(2-octoxyphenyl)ethenyl]imidazole;oxalic acid

InChI

InChI=1S/C19H26N2O.C2H2O4/c1-3-4-5-6-7-10-15-22-19-12-9-8-11-18(19)17(2)21-14-13-20-16-21;3-1(4)2(5)6/h8-9,11-14,16H,2-7,10,15H2,1H3;(H,3,4)(H,5,6)

InChI Key

CSSMAVDJFOHXRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=C)N2C=CN=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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